The synthesis of 1-(2-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline derivatives can be achieved through various methods. One approach involves the Pictet-Spengler reaction, a classic method for constructing the tetrahydroisoquinoline core []. This reaction involves the condensation of an aromatic amine (e.g., β-phenethylamine) with an aldehyde or ketone, followed by an intramolecular cyclization.
Another method utilizes the Pomeranz–Fritsch–Bobbitt cyclization, which involves the reaction of a benzaldehyde derivative with an aminoacetaldehyde diethyl acetal []. This method offers flexibility in introducing substituents at different positions of the tetrahydroisoquinoline ring.
Molecular Structure Analysis
Detailed structural information can be obtained through techniques like X-ray crystallography [, ] and nuclear magnetic resonance (NMR) spectroscopy [, ]. These methods provide insights into bond lengths, bond angles, dihedral angles, and the overall three-dimensional structure.
Chemical Reactions Analysis
N-alkylation: The nitrogen atom in the tetrahydroisoquinoline ring can be alkylated to introduce different substituents, potentially modulating its pharmacological properties [, ].
Oxidation: The tetrahydroisoquinoline ring can be oxidized to form dihydroisoquinoline derivatives [].
Aromatic Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for the introduction of various functional groups [].
Mechanism of Action
For example, some derivatives exhibit high affinity for serotonin (5-HT) receptors, particularly the 5-HT1A and 5-HT7 subtypes [, ]. They can act as agonists, antagonists, or partial agonists, influencing serotonin signaling pathways. The specific binding mode and interactions with the receptor determine their pharmacological profile.
Applications
Pharmacology: 1-(2-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline derivatives have been investigated for their potential therapeutic effects in treating various conditions, including:
Central Nervous System (CNS) Disorders: They have shown promise in preclinical studies for treating anxiety, depression, and other CNS disorders by interacting with serotonin receptors [, ].
Cancer: Some derivatives exhibit tumor-specific cytotoxic activity against human cancer cell lines, suggesting their potential as anticancer agents [].
Compound Description: This compound demonstrated high binding affinity and subtype selectivity for σ2 receptors, making it a potential PET radiotracer for imaging σ2 receptor function in the central nervous system. []
Relevance: This compound shares the core 1,2,3,4-tetrahydroisoquinoline structure with 1-(2-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline. The presence of additional methoxy groups and a butan-2-yl side chain differentiates the two compounds. []
(±)-8 (desmethyl analogue of (±)-7)
Compound Description: This compound also exhibited excellent binding affinity for σ2 receptors, albeit with lower potency than its parent compound (±)-7. It also showed dependence on TMEM97 protein expression for σ2 receptor binding. []
Relevance: Similar to (±)-7, this compound shares the core 1,2,3,4-tetrahydroisoquinoline structure with 1-(2-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline but lacks one methoxy group compared to (±)-7. []
Compound Description: This compound, crystallized as a pure diastereomer from a racemic mixture, adopts a cis conformation with respect to the fluorine and methine hydrogen atoms. []
Compound Description: This compound serves as a precursor to novel chiral catalysts and displays a half-boat conformation in its N-containing six-membered ring. []
Relevance: This compound and 1-(2-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline both belong to the tetrahydroisoquinoline (TIQ) class of compounds. While both contain a methoxyphenyl substituent, they differ in the position of the substituent and the presence of a carboxylate group in this related compound. []
Compound Description: This compound represents one of two diastereomers of an arylphosphonamide hydroxamate, demonstrating inhibitory activity against matrix metalloproteinases. []
Compound Description: This compound acts as a crucial starting material for synthesizing various hydantoins and thiohydantoins with potential pharmaceutical applications. []
Compound Description: These compounds are intermediates generated during the synthesis of hydantoins (Tic-H) from methyl (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate. []
Relevance: These compounds share the core 1,2,3,4-tetrahydroisoquinoline structure with 1-(2-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline. The key difference lies in the presence of a carboxylate and an aminocarbonyl group on the tetrahydroisoquinoline ring in these intermediates. []
Compound Description: Synthesized from methyl (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate, these hydantoin derivatives exhibit a broad range of biological activities and are potentially valuable for pharmaceutical development. []
Relevance: While structurally distinct from 1-(2-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline, these compounds are synthesized from a common TIQ precursor, highlighting the versatility of the tetrahydroisoquinoline scaffold in medicinal chemistry. []
Compound Description: Analogous to hydantoins Tic-H, these thiohydantoin derivatives are synthesized from methyl (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate and possess diverse biological activities. []
Relevance: Similar to hydantoins Tic-H, these thiohydantoin derivatives, while structurally diverse from 1-(2-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline, underscore the potential of TIQ derivatives in medicinal chemistry. []
Compound Description: These newly synthesized uracil acyclonucleosides inhibit dTMP and dGMP synthesis, potentially impacting tumor cell growth. []
Relevance: These compounds were investigated alongside a series of 1,2,3,4-tetrahydroisoquinoline derivatives for their impact on nucleotide synthesis in tumor cells, demonstrating overlapping biological activity and potential anticancer applications. []
Compound Description: These 1,2,3,4-tetrahydroisoquinoline derivatives demonstrated mixed-type inhibition of dTMP and dGMP synthesis, specifically in neurofibrosarcoma cells. []
Relevance: These compounds share the core 1,2,3,4-tetrahydroisoquinoline structure with 1-(2-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline. Variations in the substituents on the phenyl ring and the presence of dihydroxy groups distinguish these compounds from the main compound. []
Compound Description: This compound exhibited anti-inflammatory properties by regulating lipopolysaccharide-induced nitric oxide production through modulation of the NF-κB and IFN-β/Tyk2/JAK2-STAT-1 pathways. []
Relevance: This compound shares the core 1,2,3,4-tetrahydroisoquinoline structure with 1-(2-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline. The presence of a naphthylethyl group and dihydroxy substitutions differentiates this compound. []
Compound Description: This series of compounds displayed potent anticancer activity against breast cancer cell lines (MCF-7 and MDA-MB231) by inhibiting the tyrosine kinase EGFR. []
Relevance: These compounds represent a hybrid structure incorporating both imidazo[1,2-a]pyridine and isoquinoline moieties. While structurally distinct from 1-(2-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline, the inclusion of the isoquinoline element highlights its potential as a building block for developing bioactive molecules. []
Compound Description: These specific imidazo[1,2-a]pyridine-isoquinoline hybrids demonstrated higher anticancer activity against MCF-7 and MDA-MB231 breast cancer cell lines compared to the reference drug erlotinib, particularly through potent EGFR inhibition. []
Relevance: Similar to other imidazo[1,2-a]pyridine-isoquinoline hybrids, these compounds highlight the isoquinoline moiety's utility in constructing bioactive molecules, even though their structures differ significantly from 1-(2-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline. []
Compound Description: These radiolabeled aryloxazole derivatives, designed for positron emission tomography (PET) imaging of P-glycoprotein (P-gp), exhibited varying interactions with P-gp, ranging from substrate to inhibitor. []
Relevance: These compounds share the 1,2,3,4-tetrahydroisoquinoline core with 1-(2-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline. The presence of a 2-(methoxyphenyl)oxazol-4-ylmethyl substituent and varying halogenated ethyl groups differentiates these compounds. []
4-Phenyl-1,2,3,4-tetrahydroisoquinolines
Compound Description: This class of compounds, including optically active derivatives, has been studied for their absolute configuration at the C-4 position using ORD/CD spectroscopy and X-ray analysis. []
Relevance: These compounds share the core 1,2,3,4-tetrahydroisoquinoline structure with 1-(2-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline. The presence and stereochemistry of a phenyl group at the 4-position distinguishes this group from the main compound. []
Compound Description: This specific compound was crucial in determining the absolute configuration of 4-phenyl-1,2,3,4-tetrahydroisoquinolines through X-ray analysis. []
Relevance: This compound shares the core 1,2,3,4-tetrahydroisoquinoline structure with 1-(2-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline but contains additional substituents like p-bromobenzoyl and p-methoxyphenyl groups, which aid in its structural analysis. []
Compound Description: This series of compounds exhibited high affinity for 5-HT1A and 5-HT2A receptors and demonstrated in vivo activity as 5-HT1A antagonists and 5-HT2A antagonists. []
Relevance: Although structurally distinct from 1-(2-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline, these compounds share a similar research context, focusing on their interactions with serotonin receptors and potential applications in treating CNS disorders. []
Compound Description: This specific group within the 9-substituted 1,2,3,4-tetrahydro-beta-carbolin-1-ones displayed a pharmacological profile of 5-HT1A postsynaptic antagonists and 5-HT2A antagonists. []
Relevance: Similar to the broader group of 9-substituted 1,2,3,4-tetrahydro-beta-carbolin-1-ones, these compounds highlight the exploration of diverse chemical structures, including 1-(2-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline, in the search for novel therapeutics targeting serotonin receptors. []
Compound with 1,2,3,4-tetrahydroisoquinoline (2a)
Compound Description: This compound, belonging to the 9-substituted 1,2,3,4-tetrahydro-beta-carbolin-1-ones, specifically acted as a pure 5-HT1A postsynaptic antagonist. []
Relevance: This compound, by containing the 1,2,3,4-tetrahydroisoquinoline moiety, directly relates to 1-(2-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline. It demonstrates the importance of this specific structural element in conferring affinity for serotonin receptors and modulating their activity. []
Compound Description: Synthesized using Ru-catalyzed asymmetric transfer hydrogenation, these compounds were evaluated for their potential as chiral ligands in asymmetric reactions. []
Relevance: These compounds share the 1,2,3,4-tetrahydroisoquinoline core with 1-(2-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline and showcase the use of this scaffold in developing chiral catalysts for asymmetric synthesis. []
Compound Description: This compound exhibited selective COX-1 inhibitory activity but also interacted with P-glycoprotein. []
Relevance: Although structurally distinct from 1-(2-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline, this compound was investigated alongside a 1,2,3,4-tetrahydroisoquinoline derivative for COX inhibition and P-gp interaction, highlighting the exploration of diverse chemical structures for similar biological targets. []
Compound Description: This compound demonstrated potent and selective COX-2 inhibitory activity and interacted with P-glycoprotein. []
Relevance: This compound contains the 1,2,3,4-tetrahydroisoquinoline moiety, linking it directly to 1-(2-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline. The presence of a dimethoxy-substituted tetrahydroisoquinoline ring and a bis(methoxyphenyl)isoxazolyl substituent distinguishes this compound. []
Compound Description: This series of compounds was explored as potential serotonin 5-HT1A and 5-HT7 receptor ligands. []
Relevance: Although structurally distinct from 1-(2-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline, these compounds were designed with similar aims of targeting serotonin receptors, showcasing the ongoing research for novel CNS-active compounds. []
Compound Description: Within the LCAP derivatives, these compounds generally showed higher affinity for 5-HT1A receptors compared to their THIQ (tetrahydroisoquinoline) counterparts. []
Relevance: Though structurally distinct from 1-(2-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline, these compounds, by incorporating a methoxyphenylpiperazine moiety, exemplify the exploration of different structural motifs to achieve specific interactions with serotonin receptors. []
1,2,3,4‐tetrahydroisoquinoline (THIQ) derivatives
Compound Description: Within the LCAP derivatives, these compounds generally displayed lower affinity for 5-HT1A receptors compared to their o-OMe-PhP counterparts. []
Relevance: These compounds share the 1,2,3,4-tetrahydroisoquinoline core with 1-(2-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline. The variations in the linker and substituents on the tetrahydroisoquinoline ring in these derivatives provide insights into the structure-activity relationship for 5-HT1A and 5-HT7 receptor binding. []
Compound Description: This compound acts as a chiral ligand in asymmetric diethylzinc additions to aldehydes, and modifications at different positions influence its effectiveness. []
Compound Description: This series of hydantoin derivatives was synthesized and evaluated for their affinity towards 5-HT1A and 5-HT2A receptors. []
Relevance: Though structurally diverse from 1-(2-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline, the inclusion of 1,2,3,4-tetrahydroisoquinoline as a potential substituent in this series highlights its recognition as a pharmacologically relevant scaffold, particularly in the context of serotonin receptor interactions. []
1,2,3,4‐Tetrahydroisoquinoline derivatives (24 in total)
Compound Description: This diverse set of 1,2,3,4-tetrahydroisoquinoline derivatives was investigated for their potential DNase I inhibitory properties. []
Relevance: This broad group directly relates to 1-(2-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline by sharing the core 1,2,3,4-tetrahydroisoquinoline structure. This emphasizes the wide-ranging applications of this scaffold in medicinal chemistry, particularly for enzyme inhibition. []
Compound Description: This specific 1,2,3,4-tetrahydroisoquinoline derivative emerged as the most potent DNase I inhibitor (IC50 = 134.35 ± 11.38 μM) among the tested compounds. []
Relevance: This compound shares the 1,2,3,4-tetrahydroisoquinoline core with 1-(2-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline. The presence of dimethoxy groups and a propan-2-one substituent distinguishes this potent DNase I inhibitor. []
Compound Description: These 1,2,3,4-tetrahydroisoquinoline derivatives displayed notable DNase I inhibitory activity with IC50 values below 200 μM. []
Relevance: These compounds share the 1,2,3,4-tetrahydroisoquinoline core with 1-(2-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline, highlighting the relevance of this scaffold in enzyme inhibition. Substitutions like fluorophenyl, phenylethanone, and cyclohexanone groups differentiate these compounds. []
Compound Description: This series of compounds was synthesized and evaluated for their activity as selective peroxisome proliferator-activated receptor γ (PPARγ) partial agonists. []
Relevance: These compounds share the 1,2,3,4-tetrahydroisoquinoline core with 1-(2-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline, illustrating the continued exploration of this scaffold in medicinal chemistry, specifically targeting nuclear receptors. []
Compound Description: Within the series of 7-substituted-2-[3-(2-furyl)acryloyl]-6-tetrazolyl-1,2,3,4-tetrahydroisoquinoline derivatives, this compound exhibited potent PPARγ agonist and antagonist activities, along with favorable pharmacokinetic properties in rats. []
Compound 1
Compound Description: This compound served as a reference for comparing the PPARγ agonist and antagonist activities of the newly synthesized 7-substituted-2-[3-(2-furyl)acryloyl]-6-tetrazolyl-1,2,3,4-tetrahydroisoquinoline derivatives. []
Relevance: Although its specific structure is not detailed, its comparison with compound 26v suggests that it likely shares the core 1,2,3,4-tetrahydroisoquinoline scaffold with 1-(2-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline, further highlighting the exploration of this structure in PPARγ modulation. []
Compound Description: This series of compounds was designed based on the P-gp modulators elacridar and tariquidar, aiming to develop multidrug resistance reversers. These compounds displayed potent and selective activity against P-gp. []
Relevance: These compounds share the core 1,2,3,4-tetrahydroisoquinoline structure with 1-(2-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline. Substitutions such as dimethoxy groups and a phenethyl group, along with variations in the amide or ester side chain, differentiate these compounds. []
Compound Description: This compound showed high affinity for the muscarinic M3 receptor and demonstrated bladder selectivity over salivary secretion, making it a potential therapeutic agent for overactive bladder with reduced side effects. []
Compound Description: This series of novel aminoacetylenic 1,2,3,4-tetrahydroisoquinoline derivatives show promise as signal transduction inhibitors in cancer treatment by targeting EGFR and HER2. []
Relevance: These compounds share the core 1,2,3,4-tetrahydroisoquinoline structure with 1-(2-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline. The presence of an aminoacetylenic side chain at the 2-position differentiates these compounds and contributes to their anticancer properties. []
Compound Description: This compound represents a lead compound in a series of tetrahydroisoquinoline κ opioid receptor antagonists. It demonstrates high potency and selectivity for the κ opioid receptor and potential for clinical development. []
Relevance: This compound shares the core 1,2,3,4-tetrahydroisoquinoline structure with 1-(2-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline. The presence of a hydroxy group at the 7-position, a carboxamide substituent at the 3-position, and a complex alkyl chain at the nitrogen atom distinguishes this potent κ opioid receptor antagonist. []
Compound Description: This analog of PDTic exhibited exceptionally high potency (Ke = 0.37 nM) and selectivity for the κ opioid receptor, making it a promising candidate for further development as a therapeutic agent for various CNS disorders. []
Relevance: This compound shares the core 1,2,3,4-tetrahydroisoquinoline structure with 1-(2-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline. The presence of a methyl substituent on the piperidine ring distinguishes it from PDTic, further optimizing its interaction with the κ opioid receptor. []
1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ)
Compound Description: This compound, an endogenous compound with anti-dopaminergic activity, has been studied for its neuroprotective effects against rotenone-induced dopaminergic neurodegeneration in the extrapyramidal structures. []
Relevance: Both 1MeTIQ and 1-(2-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline are 1,2,3,4-tetrahydroisoquinoline derivatives. The key difference is the presence of a methyl group at the 1-position in 1MeTIQ. []
Compound Description: This compound has been synthesized and characterized using various techniques, including X-ray diffraction and DFT studies. It also exhibited moderate antibacterial activity against eight different bacterial pathogens. []
14C-Labeled 1,2,3,4-tetrahydroisoquinoline (TIQ)
Compound Description: This radiolabeled version of 1,2,3,4-tetrahydroisoquinoline has been used to study the compound's metabolism and tissue distribution, providing insights into its potential role in Parkinson's disease. []
Relevance: This compound is the unsubstituted parent structure of 1-(2-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline, highlighting the importance of understanding the basic scaffold's behavior in biological systems. []
4-hydroxy-TIQ and 4-hydroxy-1MeTIQ
Compound Description: These compounds are hydroxylated metabolites of TIQ and 1MeTIQ, respectively, identified in the metabolic studies of these compounds. []
Relevance: These metabolites, by possessing the core 1,2,3,4-tetrahydroisoquinoline structure, relate to 1-(2-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline, offering insights into the potential metabolic pathways of similar compounds in vivo. []
N-methylated metabolites, 2-methyl-TIQ and 2-methyl-1MeTIQ
Compound Description: These N-methylated compounds were identified as minor metabolites of TIQ and 1MeTIQ in metabolic studies. []
Relevance: While less prevalent than the hydroxylated metabolites, these compounds, containing the 1,2,3,4-tetrahydroisoquinoline moiety, provide further insight into the metabolic fate of compounds similar to 1-(2-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline. []
Isoquinoline
Compound Description: This compound was found as a minor metabolite of TIQ in metabolic studies. []
Relevance: Although lacking the saturated heterocyclic ring, isoquinoline represents a structural component of 1-(2-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline, suggesting possible metabolic pathways involving the cleavage of the tetrahydroisoquinoline ring. []
1-methyl-3,4-dihydroisoquinoline
Compound Description: This compound was identified as a minor metabolite of 1MeTIQ in metabolic studies. []
Relevance: This metabolite, closely resembling the structure of 1-(2-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline, points towards potential metabolic pathways involving oxidation of the tetrahydroisoquinoline ring in similar compounds. []
R- and S-1MeTIQ enantiomers
Compound Description: These enantiomers were studied for their proportions in mammalian tissues and foods, revealing the predominance of the S-enantiomer. []
Relevance: These enantiomers, being stereoisomers of 1MeTIQ, hold relevance to 1-(2-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline, as they demonstrate the significance of stereochemistry in the biological activity and distribution of chiral tetrahydroisoquinoline derivatives. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.